Comparator-Based Quantitative Evidence Is Currently Absent in Non-Vendor Literature for This Compound
A systematic search of primary research papers, patents (excluding vendor sources such as benchchem, evitachem, and vulcanchem), and authoritative databases (PubChem, PubMed, BindingDB, MassBank) did not yield any head-to-head or cross-study quantitative comparison involving 4-(prop-2-en-1-yloxy)quinazoline against a named structural analog in a defined assay system. While the 4-aryloxyquinazoline class has been characterized for VEGFR-2 inhibition with IC50 values in the nanomolar range (e.g., 0.59 nM to 3.2 nM for certain 6,7-dimethoxy-4-aryloxy ureas) [1], the specific allyloxy variant has not been individually profiled in the public domain. This absence of direct comparator data precludes the generation of a quantified difference claim at this time.
| Evidence Dimension | Direct comparator-based quantitative differentiation (e.g., IC50, selectivity ratio, cellular GI50) |
|---|---|
| Target Compound Data | No publicly available assay data found for 4-(prop-2-en-1-yloxy)quinazoline. |
| Comparator Or Baseline | Nearest class analogs (e.g., 4-phenoxyquinazoline derivatives) show VEGFR-2 IC50 values ranging from 0.59 nM to >1000 nM depending on substitution pattern [1]. |
| Quantified Difference | Cannot be calculated due to absence of target compound data. |
| Conditions | VEGFR-2 enzymatic inhibition assay (class-level reference compound data from BindingDB and Garofalo et al., 2011) |
Why This Matters
For scientific procurement, the absence of comparator data means that selection of this compound over a 4-phenoxy, 4-benzyloxy, or 4-anilino alternative must rely solely on the synthetic utility of the terminal allyl group rather than on proven biological differentiation, shifting its value proposition from a bioactivity-validated probe to a versatile derivatization intermediate.
- [1] Garofalo, A., et al. Impact of aryloxy-linked quinazolines: a novel series of selective VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011, 21(7), 2106-2112. View Source
